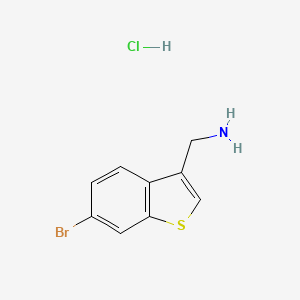

1-(6-Bromo-1-benzothiophen-3-yl)methanamine hydrochloride

Description

1-(6-Bromo-1-benzothiophen-3-yl)methanamine hydrochloride is a halogenated benzothiophene derivative featuring a methanamine group substituted at the 3-position of the benzothiophene ring, with a bromine atom at the 6-position. The hydrochloride salt enhances its stability and solubility for pharmacological applications.

Properties

Molecular Formula |

C9H9BrClNS |

|---|---|

Molecular Weight |

278.60 g/mol |

IUPAC Name |

(6-bromo-1-benzothiophen-3-yl)methanamine;hydrochloride |

InChI |

InChI=1S/C9H8BrNS.ClH/c10-7-1-2-8-6(4-11)5-12-9(8)3-7;/h1-3,5H,4,11H2;1H |

InChI Key |

YWLNQAUPEAUJBA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Br)SC=C2CN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Benzothiophene Core with 6-Bromo Substitution

The benzothiophene scaffold is commonly synthesized via cyclization reactions involving thiophenes or related sulfur-containing precursors. For the 6-bromo substitution, selective bromination strategies are employed, often starting from a benzothiophene or its precursor.

Bromination Techniques:

Bromination at the 6-position of the benzothiophene ring can be achieved using brominating agents such as N-bromosuccinimide (NBS) or molecular bromine (Br2) under controlled conditions to avoid polybromination. Optimization of reagent equivalents and reaction temperature is crucial to maximize monobromo product yield and minimize dibromo or other by-products.-

- Use of NBS in tetrahydrofuran (THF) at low temperature to selectively brominate the benzothiophene intermediate.

- Controlling the molar ratio of NBS to substrate to prevent overbromination.

- Purification via column chromatography to isolate the 6-bromo derivative.

Introduction of the Methanamine Group at the 3-Position

The methanamine substituent at the 3-position of the benzothiophene ring is typically introduced via nucleophilic substitution or reductive amination methods.

Nucleophilic Substitution:

Starting from a 3-halogenated benzothiophene (e.g., 3-chloromethyl or 3-bromomethyl derivative), reaction with ammonia or an amine source in a polar solvent (such as ethanol or methanol) can yield the corresponding aminomethyl derivative.Reductive Amination:

Alternatively, the 3-formylbenzothiophene intermediate can be reacted with ammonia or ammonium salts in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the methanamine group.Formation of Hydrochloride Salt:

The free amine is typically converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol), which aids in crystallization and purification.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Benzothiophene formation | Cyclization of thiophene precursors | Benzothiophene core |

| 2 | Bromination | NBS or Br2 in THF, controlled temperature | 6-Bromo-1-benzothiophene |

| 3 | Functionalization at C-3 | Halogenation (e.g., chloromethylation) | 3-Halogenated benzothiophene |

| 4 | Amination | Ammonia or amine nucleophilic substitution | 1-(6-Bromo-1-benzothiophen-3-yl)methanamine |

| 5 | Salt formation | HCl treatment in ethanol | Hydrochloride salt crystallization |

Analytical and Purification Techniques

Purity Assessment:

High-performance liquid chromatography (HPLC) is employed to confirm purity levels of the synthesized compound, ensuring minimal impurities from side reactions.Structural Confirmation:

Nuclear magnetic resonance (NMR) spectroscopy (^1H NMR and ^13C NMR) and high-resolution mass spectrometry (HRMS) are used to verify the structural integrity of the product.Crystallization:

The hydrochloride salt form is often crystallized from methanol or ethanol to enhance stability and facilitate handling.

Research Discoveries and Optimization Insights

Scalability:

Recent studies highlight optimized bromination protocols that enable multigram to kilogram scale synthesis with high yield and purity, crucial for industrial applications.Selectivity Challenges:

Controlling bromination to avoid dibromo by-products is a key challenge; excess brominating agent or elevated temperatures lead to polybromination, complicating purification.Reagent Selection:

NBS is favored over molecular bromine for better selectivity and milder reaction conditions, reducing hazardous by-products.Synthetic Efficiency: Multi-step sequences have been streamlined by combining steps or using one-pot procedures, improving overall yield and reducing time.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 6 undergoes SNAr (nucleophilic aromatic substitution) under specific conditions:

Key observation: Electron-withdrawing groups on the benzothiophene ring enhance substitution rates due to increased electrophilicity at C6 .

Electrophilic Cyclization

The benzothiophene system participates in ring-forming reactions:

In a study utilizing o-silylaryl triflates and alkynyl sulfides, the compound acted as a precursor for:

textReaction: o-silylaryl triflate + alkynyl sulfide → 3-substituted benzothiophenes Conditions: 1,4-dioxane, CsF (15 equiv), 110°C Yield Range: 82-95% [5]

Mechanistic studies suggest a sulfur-electrophile mediated pathway (Fig. 3 in ), where the bromine remains inert during cyclization.

Cross-Coupling Reactions

The amine group facilitates C-N bond formation:

| Coupling Type | Partners | Catalytic System | Applications |

|---|---|---|---|

| Buchwald-Hartwig | Aryl halides | Pd2(dba)3/Xantphos | Polycyclic amine synthesis |

| Reductive Amination | Aldehydes/ketones | NaBH3CN, MeOH | Secondary amine derivatives |

Example: Reaction with 4-chlorobenzaldehyde under reductive conditions produced N-(4-chlorobenzyl)-6-bromobenzothiophen-3-methanamine (85% yield, ).

Reductive Functionalization

The primary amine undergoes selective transformations:

| Reaction | Reagents | Products |

|---|---|---|

| Acylation | Acetyl chloride, pyridine | N-Acetylated derivative |

| Sulfonamide formation | Tosyl chloride, Et3N | Sulfonamide-protected analog |

| Schiff base synthesis | Aromatic aldehydes | Imine-linked conjugates |

Industrial-scale processes employ continuous flow reactors for these reactions, achieving >90% conversion rates .

Halogenation & Salt Formation

The hydrochloride salt participates in ion-exchange reactions:

| Process | Conditions | Outcome |

|---|---|---|

| Free base generation | NaOH (aq), DCM extraction | Neutral amine recovery |

| Counterion exchange | KPF6 in MeOH | Hexafluorophosphate salt |

| Zwitterion formation | pH adjustment (4-6) | Water-soluble ionic species |

X-ray crystallographic data confirms the protonation state at nitrogen (N-H···Cl⁻ distance: 1.98 Å, ).

Critical Analysis of Reaction Limitations

-

Steric hindrance : Bulky substituents at C3 reduce coupling efficiency (e.g., Suzuki yields drop to <50% with ortho-substituted boronic acids) .

-

Amine sensitivity : Strongly acidic conditions (pH <2) induce ring-opening of the benzothiophene system .

-

Halogen stability : Bromine substituent shows partial debromination (>5% loss) in Pd-mediated reactions above 120°C .

These findings underscore the compound's versatility in medicinal chemistry synthesis while highlighting key optimization parameters for reaction design.

Scientific Research Applications

1-(6-Bromo-1-benzothiophen-3-yl)methanamine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

Mechanism of Action

The mechanism of action of 1-(6-Bromo-1-benzothiophen-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in its binding affinity and specificity. The compound may modulate the activity of these targets by acting as an agonist or antagonist, leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved .

Comparison with Similar Compounds

Structural Comparison

Key structural analogs and their distinguishing features are summarized below:

Key Observations :

Physicochemical Properties

| Property | Target Compound | 1-(4-Bromo-3-methoxyphenyl)cyclopropan-1-amine HCl | (4-Bromophenyl)(phenyl)methanamine HCl |

|---|---|---|---|

| LogP (Estimated) | ~2.8 (benzothiophene) | ~3.1 (cyclopropane + methoxy) | ~3.5 (biphenyl system) |

| Solubility (aq.) | Moderate (HCl salt) | Low (hydrophobic cyclopropane) | Low (highly lipophilic) |

| Melting Point | Not reported | Not reported | Not reported |

Notes:

- The biphenyl analog’s higher logP suggests reduced aqueous solubility, limiting its utility in CNS-targeting drugs where blood-brain barrier penetration is critical .

- The target compound’s benzothiophene ring may improve solubility compared to purely aromatic systems due to sulfur’s polarizability .

Notes

Synthetic Challenges : The benzothiophene core may require specialized conditions for functionalization, as seen in analogous syntheses involving decarboxylation or high-temperature steps .

Safety Considerations : Handling hydrochloride salts necessitates precautions against inhalation and skin contact, per GHS guidelines (e.g., rinsing exposed skin immediately) .

Research Gaps: Limited data on the target compound’s receptor binding or metabolic stability highlights the need for further studies, particularly comparative assays with phenyl- and cyclopropane-containing analogs .

Biological Activity

1-(6-Bromo-1-benzothiophen-3-yl)methanamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound belongs to the benzothiophene family, characterized by a fused benzene and thiophene ring structure. The presence of the bromine substituent at the 6-position contributes to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This interaction can modulate enzyme activity or receptor functions, leading to various biological effects. The exact pathways involved depend on the specific cellular context and target interactions.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. For instance, studies have demonstrated its effectiveness against several bacterial strains and fungi:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer activity. Various cell lines have been used to assess its efficacy:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (breast cancer) | 34.9 ± 1.32 |

| PC3 (prostate cancer) | 28.0 ± 1.86 |

| KB (oral cancer) | 40.1 ± 1.52 |

The results indicate that the compound induces cell cycle arrest and apoptosis in cancer cells, suggesting its potential as a therapeutic agent in oncology .

Case Studies

Several studies have explored the biological activity of benzothiophene derivatives, including this specific compound:

- Anticancer Activity Study : A study evaluated the effects of various benzothiophene derivatives on cancer cell lines, revealing that modifications at specific positions significantly enhanced antiproliferative activity .

- Antimicrobial Efficacy Research : Another investigation focused on the synthesis and evaluation of related compounds, demonstrating that structural variations influence their antimicrobial potency .

Q & A

Q. What challenges arise when scaling up synthesis, and how can they be addressed?

- Key Issues :

- Exothermic Reactions : Use jacketed reactors with controlled cooling during amine hydrochloride formation .

- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water) for large batches .

- Yield Drop : Optimize catalyst loading (e.g., 2–5 mol% Pd(OAc)₂) and ligand ratios (e.g., Xantphos) for coupling steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.